![molecular formula C28H22N2OS2 B3013315 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392236-43-0](/img/structure/B3013315.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

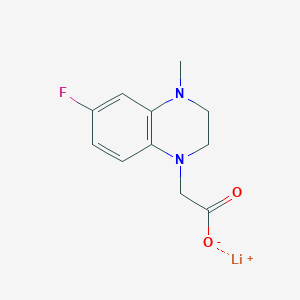

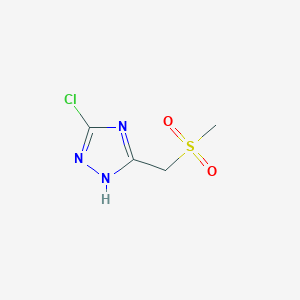

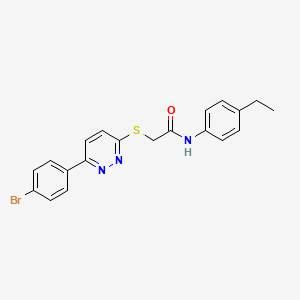

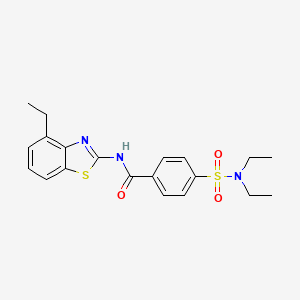

The compound "N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide" is a novel organic molecule that appears to be related to a class of compounds with a variety of biological activities. The structure of the compound suggests that it contains a benzothiazole moiety linked to a tetrahydrobenzo[b]thiophene and a biphenyl carboxamide group. This structural motif is found in compounds with reported antimicrobial, anticancer, and other pharmacological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences starting from commercially available precursors. For example, a similar dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamide was synthesized in a five-step reaction sequence from dibenzo[b,d]thiophene . Another related compound, a biphenyl benzothiazole-2-carboxamide derivative, was synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . These methods suggest that the synthesis of the compound would likely involve the formation of an amide bond between a carboxylic acid derivative and an amine, possibly using coupling agents or activating reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, mass spectrometry, and FT-IR . The tetrahydrobenzo[b]thiophene core often adopts a half-chair conformation, and the overall molecular conformation can be influenced by substituents on the benzamide ring . The presence of different substituents can lead to different modes of supramolecular aggregation, such as π-π stacking interactions and hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The amide bond is typically stable under physiological conditions, but the benzothiazole and tetrahydrobenzo[b]thiophene moieties could potentially participate in electrophilic substitution reactions or act as ligands in metal complexes. The presence of these heterocyclic systems might also confer the ability to interact with biological macromolecules through non-covalent interactions, which could be relevant to its pharmacological properties .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds exhibit a range of activities that suggest moderate to good solubility in organic solvents and possibly in aqueous media at physiological pH. The presence of aromatic and heteroaromatic rings in the structure suggests that the compound may have significant UV-Vis absorbance, which could be useful for its detection and quantification. The molecular weight and polarity of the compound would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Wissenschaftliche Forschungsanwendungen

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The compound, as part of the benzo[b]thiophen group, has been explored for its potential in heterocyclic synthesis. Particularly, it's used in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, showcasing its versatility in chemical synthesis (Mohareb et al., 2004).

Structural Analysis and Molecular Conformation

Study of Molecular Conformation

Research has been conducted to understand the molecular structure and conformation of closely related compounds. This includes studies on how different substituents on the benzamide ring affect the molecule's conformation and how these molecules aggregate in different supramolecular structures (Sagar et al., 2018).

Synthesis Routes and Characterization

Elaborate Synthesis Routes

There's significant research detailing the synthesis routes of compounds related to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide. These studies elaborate on the synthesis, characterization, and potential biological evaluation of these compounds, showcasing a broad range of chemical reactions and product characterization (Talupur et al., 2021).

Antitumor Activity

Evaluation of Antitumor Activity

Some derivatives of the compound have been synthesized and tested for their antitumor activity. This indicates the potential of these compounds in the field of medicinal chemistry, particularly in the development of new anticancer agents (Ostapiuk et al., 2017).

Crystal Structure Analysis

Crystal Structure Analysis

Research has been conducted on the crystal structure of related compounds, providing insight into the molecular and crystal structure, which is crucial for understanding the properties and potential applications of these compounds (Vasu et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of benzothiazole derivatives, such as the compound , are often key enzymes involved in bacterial and inflammatory processes . These include enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.

Mode of Action

The compound interacts with its targets, primarily through inhibition. For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). In the context of antibacterial activity, benzothiazole derivatives inhibit key enzymes involved in bacterial growth and survival .

Biochemical Pathways

The inhibition of prostaglandin biosynthesis leads to a reduction in inflammation, as prostaglandins play a key role in the inflammatory response . In terms of antibacterial activity, the inhibition of key bacterial enzymes disrupts essential biochemical pathways, leading to the death of the bacteria .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and the inhibition of bacterial growth . This is achieved through the inhibition of key enzymes involved in these processes. In the case of inflammation, this results in a decrease in the production of inflammatory mediators like prostaglandins . For antibacterial activity, the inhibition of essential bacterial enzymes leads to the death of the bacteria .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2OS2/c31-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)30-28-25(21-10-4-6-12-23(21)32-28)27-29-22-11-5-7-13-24(22)33-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBDACRGTIOGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)

![(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3013239.png)

![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)

![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)